Methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO5 . It is a derivative of benzoic acid, and its structure consists of a benzene ring with a chlorine atom, a hydroxyl group, and a nitro group attached to it .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom, a hydroxyl group, and a nitro group attached to it . The nitro and acetoxy groups attached to the benzene ring at neighboring positions are twisted from its plane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.59 g/mol . Its exact mass and monoisotopic mass are 230.9934500 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Gas-liquid Chromatography
A study by Alder, Augenstein, and Rogerson (1978) focused on the gas-liquid chromatographic determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues, which involved converting residues to Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. This method was applied to various samples like soybeans, foliage, soil, milk, and liver, demonstrating a detection limit of 0.01 ppm and recoveries of 70-75% (Alder, Augenstein, & Rogerson, 1978).
Synthesis and Crystal Structure
Wang and Shi (2011) synthesized a mononuclear silver(I) complex using 5-Chloro-2-nitrobenzoic acid, which reacted with silver oxide and 3-methyl-2-aminopyridine. This complex was found to have high cytotoxic properties for both normal and carcinoma cells (Wang & Shi, 2011).
Environmental Chemistry
Takanashi et al. (2012) studied the formation of Chloro-5-hydroxy-2-nitrobenzoic Acid through the chlorination of 3-Methyl-4-nitrophenol, a hydrolysate of Fenitrothion, an organophosphorus pesticide. This study highlights the compound's potential as a mutagen precursor in water works (Takanashi et al., 2012).
Chemical Synthesis
Pharmacological Research
Chen Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid in the synthesis of Chlorantraniliprole, a chemical compound with potential pharmacological applications. This process involved several reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDEVZDUKTMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284452 | |
Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-79-8 | |
Record name | 5043-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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